DL-TBOA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

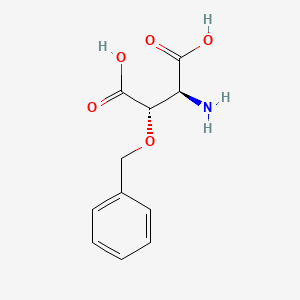

DL-Threo-β-Benzyloxyaspartic acid (DL-TBOA) is a potent inhibitor of excitatory amino acid transporters (EAATs). It is widely used in scientific research to study the role of glutamate transporters in various physiological and pathological processes. This compound is known for its ability to block the uptake of glutamate and aspartate, which are crucial neurotransmitters in the central nervous system .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

DL-TBOA is synthesized through a series of chemical reactions starting from readily available precursors. The synthesis involves the protection of functional groups, formation of key intermediates, and subsequent deprotection steps. One common synthetic route includes the following steps :

- Protection of the amino group of aspartic acid.

- Formation of the β-benzyloxy intermediate.

- Deprotection of the amino group to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories using the synthetic route mentioned above. The process involves careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

DL-TBOA primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in esterification and amidation reactions under appropriate conditions .

Common Reagents and Conditions

Substitution Reactions: this compound can react with nucleophiles such as amines and alcohols in the presence of suitable catalysts.

Esterification: This reaction can be carried out using acid chlorides or anhydrides in the presence of a base.

Amidation: This compound can form amides when reacted with amines in the presence of coupling agents like carbodiimides.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as esters and amides, which can be used for further functional studies .

Applications De Recherche Scientifique

DL-TBOA has a wide range of applications in scientific research, particularly in the fields of neuroscience, pharmacology, and cancer research :

Neuroscience: this compound is used to study the role of glutamate transporters in synaptic transmission and neurotoxicity.

Pharmacology: The compound is used to investigate the effects of glutamate transporter inhibition on various physiological processes.

Cancer Research: this compound has been shown to affect the viability of cancer cells, particularly in colorectal cancer.

Mécanisme D'action

DL-TBOA exerts its effects by competitively inhibiting excitatory amino acid transporters, thereby blocking the uptake of glutamate and aspartate. This leads to an increase in extracellular levels of these neurotransmitters, which can affect synaptic transmission and neuronal excitability . The compound interacts with multiple EAAT isoforms, including EAAT1, EAAT2, EAAT3, EAAT4, and EAAT5, with varying affinities .

Comparaison Avec Des Composés Similaires

DL-TBOA is often compared with other glutamate transporter inhibitors, such as L-trans-pyrrolidine-2,4-dicarboxylate (t-2,4-PDC) and dihydrokainate . While this compound is a non-transportable inhibitor, t-2,4-PDC is a substrate inhibitor. This difference in mechanism of action makes this compound a more potent and selective tool for studying glutamate transporters .

Similar Compounds

L-trans-pyrrolidine-2,4-dicarboxylate (t-2,4-PDC): A substrate inhibitor of glutamate transporters.

Dihydrokainate: A selective inhibitor of EAAT2.

UCPH-101: A selective inhibitor of EAAT1.

This compound’s unique non-transportable inhibition mechanism and high selectivity for multiple EAAT isoforms make it a valuable compound for research in various scientific fields.

Propriétés

IUPAC Name |

(2S,3S)-2-amino-3-phenylmethoxybutanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c12-8(10(13)14)9(11(15)16)17-6-7-4-2-1-3-5-7/h1-5,8-9H,6,12H2,(H,13,14)(H,15,16)/t8-,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYOBCYXURWDEDS-IUCAKERBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(C(C(=O)O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@H]([C@@H](C(=O)O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415515 |

Source

|

| Record name | (2S,3S)-2-amino-3-phenylmethoxybutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208706-75-6 |

Source

|

| Record name | (2S,3S)-2-amino-3-phenylmethoxybutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,4R,7E,9R,11S)-9-hydroxy-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1239332.png)

![N-[(3Z)-4,5-dichloro-3H-1,2-dithiol-3-ylidene]pyridin-2-amine](/img/structure/B1239333.png)

![(E)-but-2-enedioic acid;methyl 4-[2-[(2-hydroxy-2-phenylethyl)amino]propyl]benzoate](/img/structure/B1239340.png)

![1-(6-Methyl-2,4-dimethylpyridine-3-yl)-3-cycloheptyl-3-[4-[4-fluorophenoxy]benzyl]urea](/img/structure/B1239342.png)